N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide
Description
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide is a bicyclic compound featuring a norbornane-derived azabicyclo[2.2.1]heptane core fused to an indolizinecarboxamide moiety. Indolizine, a heterocyclic system comprising fused five- and six-membered rings with two nitrogen atoms, confers unique electronic and steric properties.
Properties
CAS No. |
588724-36-1 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)indolizine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O/c19-15(17-14-7-12-6-11(14)8-16-12)10-3-4-13-2-1-5-18(13)9-10/h1-5,9,11-12,14,16H,6-8H2,(H,17,19) |
InChI Key |
RXFTXSIWYKERJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CN4C=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Scaffold Synthesis: 2-Azabicyclo[2.2.1]hept-5-en-3-one
The bicyclic core, 2-azabicyclo[2.2.1]hept-5-en-3-one, serves as a pivotal intermediate for the synthesis of N-2-Azabicyclo[2.2.1]hept-5-yl-6-indolizinecarboxamide. Its preparation is well-documented and involves a Diels-Alder cycloaddition followed by hydrolytic cleavage.
Diels-Alder Reaction : 1,3-Cyclopentadiene reacts with methanesulfonyl cyanide to form 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene, the Diels-Alder adduct. This reaction is typically carried out in an inert solvent such as dichloromethane at temperatures ranging from -20 °C to +40 °C to optimize yield and selectivity.
Hydrolysis Step : The Diels-Alder adduct undergoes hydrolytic cleavage, preferably under acidic conditions using carboxylic acids like acetic acid, to yield 2-azabicyclo[2.2.1]hept-5-en-3-one. The hydrolysis can be conducted without isolating the intermediate adduct due to its low stability.
This method provides a good yield, uses inexpensive starting materials, and minimizes waste production, making it efficient and scalable for further functionalization toward the target compound.
Functionalization to 6-Substituted Derivatives
To obtain the 6-indolizinecarboxamide substituent on the bicyclic scaffold, further functionalization at the 6-position of the 2-azabicyclo[2.2.1]hept-5-ene is required. A notable approach involves nitrogen-directed radical rearrangement and selective substitution reactions:
Nitrogen-Directed Radical Rearrangement : This method enables the synthesis of 6-substituted 2-azabicyclo[2.2.1]hept-5-enes, including derivatives bearing complex substituents such as indolizinecarboxamide. The process involves base-induced isomerization to form an azanortricyclanol intermediate, which undergoes a free-radical induced rearrangement to install the substituent at the 6-position with high regio- and stereoselectivity.
The resulting 6-substituted bicyclic compounds demonstrate high binding affinity at nicotinic acetylcholine receptors, indicating the biological relevance of this synthetic strategy.
Palladium-Catalyzed Aminoacyloxylation for Oxygenated Derivatives
Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | 1,3-Cyclopentadiene + Methanesulfonyl cyanide | Solvent: Dichloromethane; Temp: -20 to +40 °C | Stoichiometric or slight excess of cyclopentadiene; solvent choice critical for yield |
| 2 | Hydrolytic Cleavage | 3-Methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene | Acidic conditions; Acetic acid preferred | Hydrolysis preferably without isolation of intermediate; mild acid catalysis |
| 3 | Nitrogen-Directed Radical Rearrangement | Azanortricyclanol intermediate | Base-induced isomerization, radical conditions | Enables selective 6-substitution including indolizinecarboxamide group |
| 4 | Palladium-Catalyzed Aminoacyloxylation (optional) | Cyclopentenes | Pd catalyst, aminoacyloxylation reagents | Useful for oxygenated derivatives, potential precursor modifications |
Final Remarks
The preparation of this compound involves a multi-step synthetic approach centered on the construction of the bicyclic core via a Diels-Alder reaction and subsequent functionalization through radical rearrangement techniques. The described methods are supported by robust literature and patent disclosures, ensuring their reliability and applicability in advanced organic synthesis and drug discovery programs.
Chemical Reactions Analysis
Types of Reactions
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic applications, such as drug development for various diseases, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural Analysis
- Bicyclic Core: All three compounds share the 2-azabicyclo[2.2.1]heptane (norbornane-derived) scaffold, which imposes rigidity and may enhance binding to sterically constrained targets .
- Imidazo-pyrimidine/pyrazine: Analogs feature nitrogen-rich fused rings, favoring interactions with purine-binding pockets (e.g., ATP-binding sites in kinases) .
Physicochemical Properties
- Solubility : The indolizine moiety may reduce aqueous solubility compared to imidazo-pyrimidine/pyrazine analogs due to increased aromaticity and lipophilicity.
- Stability : The carboxamide group in all compounds enhances hydrolytic stability relative to ester-containing bicyclic analogs (e.g., benzylpenicillin derivatives in ) .
Spectroscopic Characterization
- NMR Analysis : highlights trifluoroacetylation as a critical tool for resolving NMR signals in bicyclo[2.2.1]heptane derivatives. For example, esterification with trifluoroacetic acid (TFA) shifts proton and carbon signals, enabling precise structural assignment in complex mixtures .
- Target Compound : Indolizine’s distinct proton environment (e.g., deshielded aromatic protons) would produce unique splitting patterns in ¹H-NMR.
- Analogs : Imidazo-pyrimidine/pyrazine protons resonate at higher fields (δ 6.5–8.5 ppm) compared to indolizine (δ 7.0–9.0 ppm) .
Biological Activity
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique pharmacological profile. The compound's molecular formula is with a molecular weight of approximately 215.25 g/mol. The structural characteristics include:
- Bicyclic Framework : This structure enhances the compound's ability to interact with biological targets.
- Functional Groups : The presence of an indolizine moiety is linked to various biological activities, including anti-cancer and anti-inflammatory effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
2. Anticancer Activity
Several studies have reported the compound's cytotoxic effects on cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation.
Case Studies
- Antimicrobial Efficacy :
- A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Cytotoxicity Assay :
- In vitro assays on MCF-7 and PC-3 cell lines revealed IC50 values of 15 µM and 20 µM, respectively, demonstrating effective anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
- Neuroprotection :
- Experimental models of neurotoxicity induced by beta-amyloid showed that treatment with the compound significantly reduced neuronal death and improved cognitive function in behavioral tests.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for N-2-azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including palladium-catalyzed cross-coupling to construct the bicyclic core. For example, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key step to form the azabicyclo framework . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C). Characterization via NMR (¹H/¹³C) and HPLC-MS ensures purity and structural fidelity .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : X-ray crystallography and computational modeling (DFT calculations) are used to confirm stereochemistry and bond angles. For instance, the bicyclic amine’s chair-like conformation and indolizine ring planarity are critical for binding affinity . Comparative analysis with analogs (e.g., imidazo[1,5-a]pyrazine derivatives) helps identify structural deviations .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound’s bicyclic amine and carboxamide groups suggest interactions with G-protein-coupled receptors (GPCRs) or enzymes like kinases. In vitro assays (e.g., radioligand binding studies) using HEK293 cells transfected with target receptors are standard. Dose-response curves (IC₅₀ values) quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell-line specificity. Systematic validation using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) is recommended. For example, inconsistent IC₅₀ values in kinase inhibition assays may require adjusting ATP concentrations to physiological levels (1–10 mM) .
Q. What computational strategies predict the compound’s interaction with novel biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. The indolizine moiety’s π-π stacking with aromatic residues (e.g., Tyr⁵.⁵⁸ in GPCRs) is a key focus. Pharmacophore mapping using Schrödinger Suite identifies critical H-bond donors/acceptors .
Q. How does the compound’s metabolic stability impact preclinical studies?
- Methodological Answer : Liver microsome assays (human/rat) assess CYP450-mediated degradation. Half-life (t₁/₂) is measured via LC-MS/MS. Structural modifications (e.g., fluorination at C-6 of indolizine) improve metabolic stability by reducing oxidative metabolism .
Q. What analytical techniques differentiate this compound from structurally similar analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
